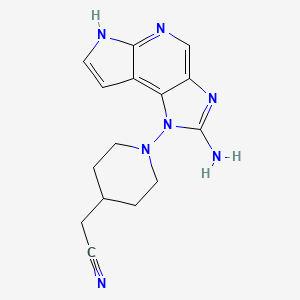
AB21 (oxalate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB21 (oxalate) is a potent and selective antagonist of the sigma-1 receptor (S1R) and sigma-2 receptor (S2R). It exhibits binding affinities (Kis) of 13 nM and 102 nM for S1R and S2R, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for AB21 (oxalate) would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The exact methods and conditions would depend on the specific requirements of the production process and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
AB21 (oxalate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of AB21 (oxalate) include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, would vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of AB21 (oxalate) would depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
AB21 (oxalate) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the sigma-1 and sigma-2 receptors, which are involved in various cellular processes.
Biology: AB21 (oxalate) is used to investigate the role of sigma receptors in cellular signaling and neuroprotection.
Medicine: The compound has potential therapeutic applications in the treatment of neurological disorders, such as neuropathic pain and neurodegenerative diseases.
Industry: AB21 (oxalate) can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of AB21 (oxalate) involves its binding to sigma-1 and sigma-2 receptors. These receptors are involved in various cellular processes, including calcium signaling, protein folding, and cell survival. By antagonizing these receptors, AB21 (oxalate) can modulate these processes and exert its effects .
Comparison with Similar Compounds
AB21 (oxalate) can be compared with other sigma receptor antagonists, such as BD1063 and BD1047. These compounds also target sigma receptors but may have different binding affinities and selectivity profiles. AB21 (oxalate) is unique in its high selectivity and potency for sigma-1 and sigma-2 receptors, making it a valuable tool for research and potential therapeutic applications .
List of Similar Compounds
- BD1063
- BD1047
- Haloperidol
- Rimcazole
Properties
Molecular Formula |
C25H30N2O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
oxalic acid;2-phenyl-1-[2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonan-7-yl]ethanone |
InChI |
InChI=1S/C23H28N2O.C2H2O4/c26-22(17-21-9-5-2-6-10-21)25-15-12-23(13-16-25)18-24(19-23)14-11-20-7-3-1-4-8-20;3-1(4)2(5)6/h1-10H,11-19H2;(H,3,4)(H,5,6) |
InChI Key |
DCLIRVZPMYPKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CN(C2)CCC3=CC=CC=C3)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)



![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)



![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)

![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)

